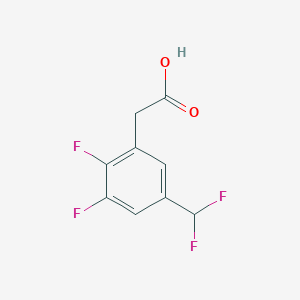
2,3-Difluoro-5-(difluoromethyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-5-(difluoromethyl)phenylacetic acid is a fluorinated organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the oxidative decarboxylation of a precursor compound using persulfate, which forms a difluorobenzyl radical stabilized by the benzene and fluorine groups . This radical then reacts with alkenes or imines to form the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative decarboxylation reactions, utilizing robust and scalable reagents and conditions. The process is designed to ensure high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-(difluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted phenylacetic acids .
Scientific Research Applications
2,3-Difluoro-5-(difluoromethyl)phenylacetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-Difluoro-5-(difluoromethyl)phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. For example, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparison with Similar Compounds
α,α-Difluorophenylacetic acid: Similar in structure but lacks the additional difluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Difluoro-2-methoxyphenylboronic acid: Another fluorinated compound with distinct applications in organic synthesis.
Uniqueness: 2,3-Difluoro-5-(difluoromethyl)phenylacetic acid is unique due to its multiple fluorine atoms, which confer enhanced chemical stability and biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are highly desirable .
Properties
Molecular Formula |
C9H6F4O2 |
|---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
2-[5-(difluoromethyl)-2,3-difluorophenyl]acetic acid |
InChI |
InChI=1S/C9H6F4O2/c10-6-2-5(9(12)13)1-4(8(6)11)3-7(14)15/h1-2,9H,3H2,(H,14,15) |
InChI Key |
QVJVMVAMKQBQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde 5-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B14863445.png)
![1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea](/img/structure/B14863456.png)
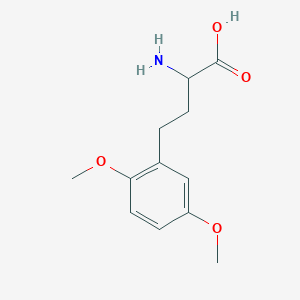
![(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14863466.png)
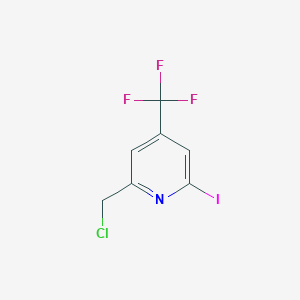
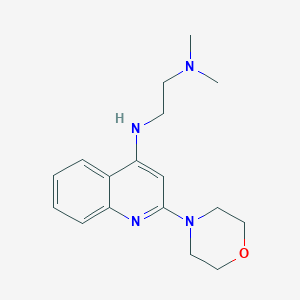
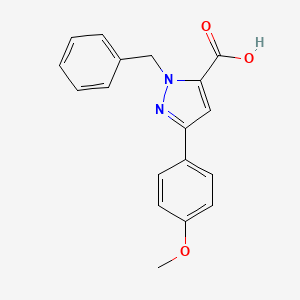


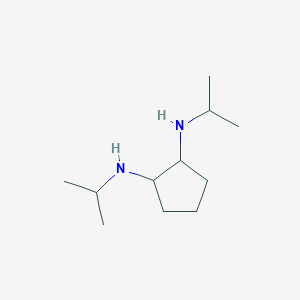

![9-Oxa-2,4-diazaspiro[5.5]undecan-3-one](/img/structure/B14863507.png)
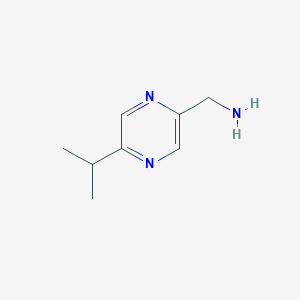
![Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B14863511.png)
